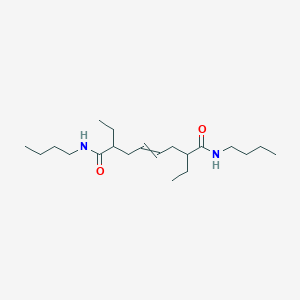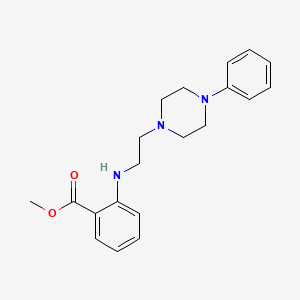![molecular formula C12H16N2O4S B14470332 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid CAS No. 66857-11-2](/img/structure/B14470332.png)
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amino group at the sixth position and a 4-nitrophenylsulfanyl group attached to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and 4-nitrothiophenol.
Formation of Intermediate: Hexanoic acid is first converted to 6-aminohexanoic acid through a series of reactions involving nitration and reduction.
Coupling Reaction: The 6-aminohexanoic acid is then reacted with 4-nitrothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Aplicaciones Científicas De Investigación
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfanyl group can act as a functional moiety that modulates the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: A simpler analogue without the nitrophenylsulfanyl group.
4-Nitrophenylsulfanyl derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid is unique due to the combination of the hexanoic acid backbone with the nitrophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
66857-11-2 |
|---|---|
Fórmula molecular |
C12H16N2O4S |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
6-[(4-nitrophenyl)sulfanylamino]hexanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)4-2-1-3-9-13-19-11-7-5-10(6-8-11)14(17)18/h5-8,13H,1-4,9H2,(H,15,16) |
Clave InChI |
IMXVKGNYWDPDKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SNCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)









![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
